molecular formula C11H18N2O2S B1517298 3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide CAS No. 1041583-63-4

3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide

Cat. No.: B1517298
CAS No.: 1041583-63-4
M. Wt: 242.34 g/mol
InChI Key: DCECLFFOFYEAPP-UHFFFAOYSA-N
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Description

3-Amino-N-tert-butyl-2-methylbenzene-1-sulfonamide is a chemical compound belonging to the class of sulfonamides Sulfonamides are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide typically involves the following steps:

  • Benzene Derivative Formation: The starting material is a benzene derivative, which undergoes nitration to introduce a nitro group.

  • Reduction: The nitro group is then reduced to an amino group, resulting in the formation of an aniline derivative.

  • Sulfonation: The aniline derivative is sulfonated to introduce the sulfonamide group.

  • Alkylation: Finally, the tert-butyl group is introduced through alkylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-tert-butyl-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as iron and hydrogen gas are often used.

  • Substitution: Nucleophiles like ammonia and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitro compounds.

  • Reduction: Amine derivatives.

  • Substitution: Substituted sulfonamides.

Scientific Research Applications

3-Amino-N-tert-butyl-2-methylbenzene-1-sulfonamide has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It can be used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism by which 3-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-N-tert-butyl-4-methylbenzene-1-sulfonamide: Similar structure but with a different position of the methyl group.

  • N-tert-butylbenzenesulfonamide: Lacks the amino group.

Uniqueness: 3-Amino-N-tert-butyl-2-methylbenzene-1-sulfonamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and applications

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Properties

IUPAC Name

3-amino-N-tert-butyl-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-8-9(12)6-5-7-10(8)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCECLFFOFYEAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)NC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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